5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
5-[4-(2-Fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 324009-10-1) is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-(2-fluorophenyl)piperazino moiety at position 3.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5/c1-23-15(11(10-21)14(22-23)16(18,19)20)25-8-6-24(7-9-25)13-5-3-2-4-12(13)17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPORQEMHPDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with apiperazin-1-yl group have been found to interact with dopamine D3 receptors . These receptors play a crucial role in the brain’s reward system and are potential therapeutic targets for substance use disorders.
Mode of Action
Compounds with similar structures have been found to bind to their targets and modulate their activity. For instance, some piperazin-1-yl compounds have been found to bind to dopamine D3 receptors with high selectivity, potentially altering dopamine signaling.
Biochemical Pathways
Dopamine signaling is a key pathway that could be affected given the potential interaction with dopamine d3 receptors. This pathway plays a crucial role in reward, motivation, and learning.
Biological Activity
5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHFN
- Molecular Weight : 320.30 g/mol
The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with several biological targets, primarily in the central nervous system (CNS). Its mechanism of action includes:
- Serotonin Receptor Modulation : The compound exhibits activity at serotonin receptors, particularly the 5-HT2 subtype, influencing neurotransmitter release and neuronal excitability .
- Kinase Inhibition : It has been identified as a multi-target kinase inhibitor, suggesting potential roles in oncology and other areas where kinase signaling is disrupted .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Multiple Kinases | 18 | |
| Serotonin Receptor Agonism | 5-HT2A Receptor | 50 | |
| Antidepressant Activity | Behavioral Models in Rats | N/A | Case Study |
Case Studies
-
Antidepressant Efficacy :
A study evaluated the antidepressant-like effects of the compound in rodent models. Results indicated significant reductions in despair behavior in forced swim tests, suggesting serotoninergic modulation as a mechanism for its antidepressant effects. -
Oncological Applications :
In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines through kinase inhibition pathways. This suggests potential utility in cancer therapy, warranting further investigation into its efficacy and safety profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Substituted Pyrazole Derivatives
The compound is part of a series of structurally related analogs differing in the substituent on the piperazine ring (Table 1).
Table 1: Comparison of Piperazine-Substituted Pyrazole Derivatives
| Compound Name | Piperazine Substituent | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl | 353.32 | 324009-10-1 | High lipophilicity due to trifluoromethyl |
| 5-[4-(4-Fluorophenyl)piperazino] analog | 4-Fluorophenyl | 353.32 | 324009-08-7 | Altered electronic effects vs. 2-F |
| 5-[4-(3-Methoxyphenyl)piperazino] analog | 3-Methoxyphenyl | 365.36 | 324009-16-7 | Increased steric bulk from methoxy |
| 5-[4-(2-Pyridinyl)piperazino] analog | 2-Pyridinyl | 336.32 | 324009-11-2 | Enhanced polarity from pyridine |
- Substituent Position Effects : The 2-fluorophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, which may influence receptor binding compared to the para-fluorophenyl analog .
- Functional Group Impact : The methoxy group in the 3-methoxyphenyl analog increases molecular weight (365.36 vs. 353.32) and may reduce solubility due to higher hydrophobicity .
Heterocyclic Core Variations
1,3,4-Oxadiazole Derivatives
describes 1,3,4-oxadiazole derivatives with a pyrazole-trifluoromethyl core (Table 2).
Table 2: Comparison with 1,3,4-Oxadiazole Derivatives
| Compound Name (Representative) | Substituent | Melting Point (°C) | Yield (%) | Key Observations |
|---|---|---|---|---|
| 2-((2-Fluorobenzyl)thio)-5-(pyrazolyl)-oxadiazole | 2-Fluorobenzylthio | 101–102 | 78.2 | Moderate solubility in polar solvents |
| Target Compound | 4-(2-Fluorophenyl)piperazino | N/A | N/A | Likely higher bioavailability |
- Physical Properties : The oxadiazole derivatives exhibit lower molecular weights (e.g., 437.25 g/mol) but higher melting points (101–102°C) compared to the target compound, suggesting stronger intermolecular forces in the solid state .
- Synthetic Accessibility: Oxadiazole derivatives are synthesized via multi-component reactions with yields up to 83.3%, whereas piperazino-substituted pyrazoles may require nucleophilic substitution steps .
Pyrrole-3-Carbonitrile Analogs
Compounds such as 5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazino]-1H-pyrrole-3-carbonitrile (CAS: 477866-59-4) share a pyrrole core instead of pyrazole. These analogs demonstrate the role of the heterocyclic scaffold in modulating electronic properties and binding affinity .
Trifluoromethyl-Containing Compounds
The trifluoromethyl group is a critical feature in the target compound and its analogs. For example:
- Fipronil Derivatives: Polymorphs of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (fipronil) highlight the importance of trifluoromethyl groups in pesticidal activity and stability .
- Thioacetyl Derivatives: 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (mp: 177.8°C) shows that trifluoromethyl substitution reduces melting points compared to non-fluorinated analogs .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution of a pyrazole precursor with 4-(2-fluorophenyl)piperazine, similar to methods in and .
- Spectroscopic Characterization : 1H/13C NMR and HRMS data (as seen in ) would confirm the target’s structure, with distinct signals for the trifluoromethyl group (δ ~120 ppm in 19F NMR) .
- Biological Potential: Piperazine and trifluoromethyl groups are associated with CNS activity, suggesting the target compound could be explored for receptor-binding studies (e.g., serotonin or dopamine receptors) .
Q & A
What are the established synthetic routes for 5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by piperazine substitution. Key intermediates include trifluoromethyl-substituted pyrazole precursors and 2-fluorophenyl-piperazine derivatives. Characterization employs ¹H/¹³C NMR for tracking substituent integration, IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), and mass spectrometry for molecular weight validation. Column chromatography is critical for isolating intermediates, with TLC monitoring (Rf values) ensuring purity .
How can structural elucidation of this compound be performed to resolve ambiguities in regiochemistry?
Answer: X-ray crystallography is the gold standard for unambiguous confirmation of regiochemistry and piperazine orientation. For rapid analysis, 2D NMR techniques (e.g., HSQC, HMBC) can map through-space and through-bond correlations, particularly to distinguish between N-methyl and trifluoromethyl group positions. Computational methods (DFT-optimized structures) may supplement experimental data when crystallography is unavailable .
What in vitro assays are suitable for preliminary screening of its biological activity?
Answer: Target-specific assays depend on hypothesized mechanisms. For neurological targets (e.g., serotonin/dopamine receptors), radioligand binding assays using transfected cell membranes are standard. For anticancer activity, cell viability assays (MTT, ATP-luminescence) in relevant cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination are recommended. Parallel molecular docking against crystal structures (e.g., 5-HT₁A receptors) can prioritize targets .
How can reaction conditions be optimized to improve yields during piperazine coupling?
Answer: Piperazine coupling often requires base catalysis (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO). DOE (Design of Experiments) approaches can optimize temperature, stoichiometry, and reaction time. Computational tools (e.g., transition state modeling) may identify steric/electronic barriers. Monitoring by HPLC ensures minimal side-product formation, while microwave-assisted synthesis can accelerate kinetics .
How should researchers address contradictions in reported biological activity across studies?
Answer: Discrepancies may arise from assay conditions (e.g., cell type, concentration ranges) or compound purity. Mitigation strategies include:
- Meta-analysis of literature data with standardized normalization.
- Structure-activity relationship (SAR) studies to isolate substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs).
- Rigorous quality control (HPLC ≥95% purity) to exclude batch variability .
What computational methods are effective for studying its molecular interactions?
Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor binding stability over time. Docking software (AutoDock Vina, Glide) predicts binding poses, while QM/MM (quantum mechanics/molecular mechanics) hybrid methods assess electronic interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions .
How can stability under physiological conditions be evaluated?
Answer: Conduct stress testing in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS/MS to identify hydrolytic or oxidative byproducts. Accelerated stability studies (e.g., 40°C/75% RH) under ICH guidelines provide shelf-life estimates. For light sensitivity, use amber vials and UV-vis spectroscopy .
What derivatization strategies can enhance solubility or bioavailability?
Answer: Common approaches include:
- Salt formation (e.g., HCl salts) via reaction with acids.
- Prodrug design (e.g., esterification of nitrile groups).
- Co-crystallization with cyclodextrins to improve aqueous solubility.
- Introducing hydrophilic substituents (e.g., hydroxyl groups) while maintaining activity via SAR-guided synthesis .
What challenges arise during scale-up, and how can they be mitigated?
Answer: Scale-up issues include exothermic reactions, solvent disposal, and low yields. Solutions involve:
- Flow chemistry for safer handling of intermediates.
- Process analytical technology (PAT) to monitor critical parameters (e.g., temperature, pH).
- Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce waste .
How can analytical methods be validated for quantifying this compound in complex matrices?
Answer: Follow ICH Q2(R1) guidelines for HPLC/LC-MS method validation :
- Linearity (R² ≥0.99) across 50–150% of expected concentration.
- Accuracy (spiked recovery 95–105%) and precision (RSD <2%).
- Specificity via peak purity analysis (PDA detectors).
- Robustness testing (variations in flow rate, column temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
